molecular formula C11H14O2 B14447057 Ethyl 3-methylcyclohepta-2,4,6-triene-1-carboxylate CAS No. 75862-75-8

Ethyl 3-methylcyclohepta-2,4,6-triene-1-carboxylate

Cat. No.: B14447057
CAS No.: 75862-75-8
M. Wt: 178.23 g/mol
InChI Key: YXGBMILDXQMFPO-UHFFFAOYSA-N
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Description

Ethyl 3-methylcyclohepta-2,4,6-triene-1-carboxylate is an organic compound with the molecular formula C10H12O2 It is a derivative of cycloheptatriene, featuring an ethyl ester group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methylcyclohepta-2,4,6-triene-1-carboxylate typically involves the esterification of 3-methylcyclohepta-2,4,6-triene-1-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methylcyclohepta-2,4,6-triene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-methylcyclohepta-2,4,6-triene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-methylcyclohepta-2,4,6-triene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyclohepta-2,4,6-triene-1-carboxylate: A similar compound without the methyl group at the 3-position.

    Methyl cyclohepta-2,4,6-triene-1-carboxylate: A compound with a methyl ester group instead of an ethyl ester group.

Uniqueness

Ethyl 3-methylcyclohepta-2,4,6-triene-1-carboxylate is unique due to the presence of both the ethyl ester group and the methyl group at the 3-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

75862-75-8

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

ethyl 3-methylcyclohepta-2,4,6-triene-1-carboxylate

InChI

InChI=1S/C11H14O2/c1-3-13-11(12)10-7-5-4-6-9(2)8-10/h4-8,10H,3H2,1-2H3

InChI Key

YXGBMILDXQMFPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=CC=CC(=C1)C

Origin of Product

United States

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